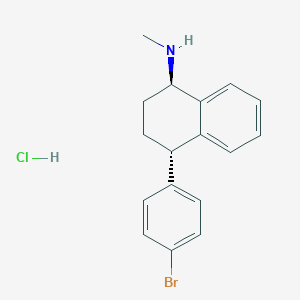

CP 53631

Beschreibung

BenchChem offers high-quality CP 53631 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CP 53631 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1R,4S)-4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGRVQZKRCFTHR-SQQLFYIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595087 | |

| Record name | (1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79836-56-9 | |

| Record name | (1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Molecular Maze: A Technical Guide to the Mechanism of Action of CP 55,940

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of CP 55,940, a potent synthetic cannabinoid agonist. This document details its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate its function.

Introduction

CP 55,940 is a classic, non-selective, high-efficacy cannabinoid agonist that has been instrumental in the characterization of the endocannabinoid system.[1] Its rigid, bicyclic structure mimics the conformation of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, but with significantly higher potency.[1] This guide will delve into the molecular interactions and cellular consequences of CP 55,940 activity, providing a foundational understanding for researchers in cannabinoid pharmacology and drug development.

Receptor Binding Profile

CP 55,940 exhibits high and approximately equal affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. It is classified as a full agonist at both receptor subtypes.[2] The binding affinity of CP 55,940 is typically determined through competitive radioligand binding assays, where it displaces a radiolabeled ligand, often [³H]CP 55,940 itself, from the receptor.

Data Presentation: Quantitative Binding and Functional Data

The following tables summarize the quantitative data for CP 55,940's binding affinity and functional potency at human cannabinoid receptors.

Table 1: Receptor Binding Affinity (Ki) of CP 55,940

| Receptor | Ki (nM) Range | Reference(s) |

| Human CB1 | 0.58 - 5.0 | [2] |

| Human CB2 | 0.68 - 2.6 | [2] |

Table 2: G-Protein Activation (EC50/Emax) by CP 55,940

| Receptor | Assay | EC50 (nM) | Emax (% of control) | Reference(s) |

| Human CB1 | [³⁵S]GTPγS Binding | 3.4 | Not Reported | [1] |

| Human CB2 | [³⁵S]GTPγS Binding | 0.3 | Not Reported |

Table 3: Adenylyl Cyclase Inhibition (IC50) by CP 55,940

| Receptor | IC50 (nM) | Reference(s) |

| Human CB1 | 1.83 | [1] |

| Human CB2 | 2.89 | [1] |

Table 4: MAPK/ERK Activation (EC50/Emax) by CP 55,940

| Receptor | EC50 (nM) | Emax (% of basal) | Reference(s) |

| Rat CB1 | 1.4 | 220 | |

| Rat CB2 | 0.56 | 150 |

Signaling Pathways

As a G-protein coupled receptor (GPCR) agonist, CP 55,940 initiates a cascade of intracellular signaling events upon binding to CB1 and CB2 receptors. These receptors are primarily coupled to inhibitory G-proteins of the Gi/o family.

G-Protein Coupling and Downstream Effectors

Activation of Gi/o proteins by CP 55,940 leads to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit subsequently inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can modulate the activity of various ion channels, most notably inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Mitogen-Activated Protein Kinase (MAPK) Pathway

CP 55,940 has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.

β-Arrestin Recruitment

Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This process is crucial for receptor desensitization and internalization, as well as for initiating G-protein-independent signaling pathways, including the activation of the MAPK cascade.

Mandatory Visualization: Signaling Pathways

Caption: CP 55,940 signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CP 55,940.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

[³H]CP 55,940 (radioligand)

-

CP 55,940 (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of the unlabeled CP 55,940.

-

In a microplate, combine the cell membranes, a fixed concentration of [³H]CP 55,940, and the various concentrations of unlabeled CP 55,940. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

-

Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.[3]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the unlabeled ligand and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization: Experimental Workflow

Caption: Radioligand competition binding assay workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors

-

[³⁵S]GTPγS

-

CP 55,940

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of CP 55,940.

-

In a microplate, combine the cell membranes, GDP, and the various concentrations of CP 55,940.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the filter-bound radioactivity using a liquid scintillation counter.

-

Plot the amount of [³⁵S]GTPγS bound as a function of the log concentration of CP 55,940 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cAMP.

Materials:

-

Whole cells expressing CB1 or CB2 receptors

-

CP 55,940

-

Forskolin (an adenylyl cyclase activator)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of CP 55,940.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the log concentration of CP 55,940 and fit the data to determine the IC50 value.

Conclusion

CP 55,940 remains a cornerstone tool in cannabinoid research. Its well-characterized mechanism of action, from receptor binding to downstream signaling, provides a critical reference point for the evaluation of novel cannabinoid ligands. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for professionals in the field, facilitating further exploration of the endocannabinoid system and the development of new therapeutics.

References

The Genesis of a Cannabinoid Research Tool: A Technical History of CP 55,940

Groton, CT - In 1974, within the laboratories of Pfizer, a novel synthetic cannabinoid was born: CP 55,940.[1] While it never reached the pharmaceutical market, this potent molecule was destined to become an indispensable tool in the burgeoning field of cannabinoid research, playing a pivotal role in the very discovery of the cannabinoid receptor system. This in-depth guide provides a technical history of CP 55,940, detailing its discovery, synthesis, and the experimental protocols that elucidated its profound pharmacological effects.

A Serendipitous Discovery and a Research Revolution

Initially synthesized as part of Pfizer's exploration into analgesic compounds, CP 55,940 is a bicyclic cannabinoid analog that mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1][2] Its true significance, however, was not fully realized until over a decade later. In 1988, the landscape of neuroscience was irrevocably changed when researchers William A. Devane and Allyn C. Howlett, in collaboration with scientists from Pfizer, utilized a tritium-labeled version of CP 55,940 ([³H]-CP 55,940) to identify and characterize the first cannabinoid receptor in the rat brain.[2][3] This groundbreaking work provided the first direct evidence of a specific binding site for cannabinoids in the central nervous system, now famously known as the CB1 receptor.[2]

Synthesis of a Potent Agonist

While the original 1974 Pfizer patent remains elusive in the public domain, a modification of their procedure for the synthesis of CP 55,940 and its analogs has been described. The synthesis involves a multi-step process:

A key step in the synthesis is a copper-catalyzed conjugate addition of a Grignard reagent derived from an appropriate aryl bromide to a cyclohexenone derivative. This is followed by a stereoselective reduction of the resulting ketone to establish the desired stereochemistry of the hydroxyl group on the cyclohexane ring. The final step involves a hydroboration-oxidation reaction to introduce the hydroxypropyl side chain.[2]

Pharmacological Profile: A High-Affinity, Full Agonist

CP 55,940 is characterized as a potent, non-selective, full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][4] Its high affinity and efficacy have made it an invaluable tool for probing the endocannabinoid system.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional efficacy (EC50 or IC50) of CP 55,940 at cannabinoid receptors, compiled from various studies.

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| CB1 | Rat | [³H]CP-55,940 | 0.58 | [1] |

| CB1 | Human | [³H]CP-55,940 | 0.6 - 5.0 | |

| CB2 | Human | [³H]CP-55,940 | 0.68 | [1] |

| CB2 | Human | [³H]CP-55,940 | 0.7 - 2.6 |

| Assay | Receptor | Species | EC50/IC50 (nM) | Effect | Reference |

| Adenylyl Cyclase Inhibition | CB1 | 1.83 | Inhibition | [5] | |

| Adenylyl Cyclase Inhibition | CB2 | 2.89 | Inhibition | [5] | |

| [³⁵S]GTPγS Binding | CB1 | 0.2 | Stimulation | ||

| [³⁵S]GTPγS Binding | CB2 | 0.3 | Stimulation | ||

| GRP55 | 5 |

Key Experimental Protocols

The characterization of CP 55,940 and its interaction with the cannabinoid receptors relied on a suite of now-standard pharmacological assays.

Radioligand Binding Assay

This assay was fundamental to the discovery of the cannabinoid receptor and is used to determine the affinity of a ligand for its receptor. The pivotal 1988 study by Devane, Howlett, and colleagues used the following principles:

Methodology:

-

Membrane Preparation: P2 membrane fractions are prepared from rat brain tissue.

-

Incubation: Membranes are incubated with a specific concentration of [³H]-CP 55,940.

-

Competition: To determine the affinity of unlabeled CP 55,940 or other cannabinoids, increasing concentrations of the unlabeled drug are added to compete with the radioligand for binding to the receptor.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound [³H]-CP 55,940, is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. The Kd (dissociation constant) for [³H]-CP 55,940 and the Ki (inhibitory constant) for competing ligands are determined by Scatchard or non-linear regression analysis.[3]

Functional Assays: G-protein Coupling and Second Messenger Modulation

CP 55,940's mechanism of action was further elucidated through functional assays that demonstrated its ability to activate G-protein coupled receptors and modulate downstream signaling pathways.

This assay measures the activation of G-proteins, a hallmark of GPCR agonist activity.

Methodology:

-

Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest are prepared.

-

Incubation: Membranes are incubated with GDP, the test compound (e.g., CP 55,940), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP (or [³⁵S]GTPγS) on the Gα subunit of the G-protein.

-

Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by filtration and scintillation counting.

-

Data Analysis: The EC50 and Emax values are calculated to determine the potency and efficacy of the agonist.

CB1 and CB2 receptors are primarily coupled to the inhibitory G-protein, Gi/o, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture: Whole cells or membrane preparations expressing the cannabinoid receptor are used.

-

Stimulation: Adenylyl cyclase is stimulated with an agent like forskolin to produce a measurable level of cAMP.

-

Inhibition: The cells or membranes are then treated with varying concentrations of CP 55,940.

-

cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is measured, typically using a competitive binding assay or other immunoassays.

-

Data Analysis: The IC50 value is determined, representing the concentration of CP 55,940 that causes a 50% inhibition of stimulated adenylyl cyclase activity.[5][6][7]

In Vivo Assessment: The Cannabinoid Tetrad

The in vivo effects of CP 55,940 are classically characterized by the "cannabinoid tetrad," a set of four dose-dependent behavioral and physiological responses observed in rodents. This assay is a reliable indicator of CB1 receptor activation in vivo.

The four components of the tetrad are:

-

Hypolocomotion: A decrease in spontaneous movement.

-

Catalepsy: A state of immobility and waxy flexibility.

-

Analgesia: A reduction in pain sensitivity, often measured using the tail-flick or hot-plate test.

Methodology:

-

Animal Acclimation: Mice are acclimated to the testing environment.

-

Baseline Measurements: Baseline locomotor activity, cataleptic state, nociceptive threshold, and rectal temperature are recorded.

-

Drug Administration: CP 55,940 is administered, typically via intraperitoneal injection.

-

Post-treatment Measurements: The four parameters are measured at specific time points after drug administration.

-

Data Analysis: The effects of CP 55,940 are compared to baseline and vehicle-treated control animals to determine the dose-response relationship for each component of the tetrad.[8]

Conclusion: An Enduring Legacy

From its synthesis in the Pfizer labs to its crucial role in the discovery of the endocannabinoid system, CP 55,940 has left an indelible mark on pharmacology and neuroscience. Its well-characterized properties and potent activity continue to make it an essential reference compound for researchers investigating the therapeutic potential and physiological functions of cannabinoids. The detailed experimental protocols developed to understand its action have become standard methods in the field, a testament to the enduring legacy of this powerful research tool.

References

- 1. CP 55,940 - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Pharmacology of 1-Deoxy Analogs of CP-47,497 and CP-55,940 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination and characterization of a cannabinoid receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]

- 5. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]

- 6. Cannabinoid inhibition of adenylate cyclase. Biochemistry of the response in neuroblastoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of Gi in the inhibition of adenylate cyclase by cannabimimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-Dependent Teratogenicity of the Synthetic Cannabinoid CP-55,940 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of the Synthetic Cannabinoid CP 55,940: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP 55,940 is a potent, non-selective, and full agonist of the cannabinoid receptors CB1 and CB2.[1][2][3] Developed by Pfizer in 1974, it has become an invaluable research tool for elucidating the physiological and pathophysiological roles of the endocannabinoid system.[1] This technical guide provides a comprehensive overview of the pharmacological profile of CP 55,940, including its receptor binding affinity, functional activity, and associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate reproducible research, and quantitative data are summarized for comparative analysis.

Receptor Binding Affinity

CP 55,940 exhibits high and approximately equal affinity for both the CB1 and CB2 receptors.[2] The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The table below summarizes the reported Ki values for CP 55,940 at human and rodent cannabinoid receptors.

| Receptor | Species | Radioligand | Ki (nM) | Reference(s) |

| CB1 | Human | [3H]CP 55,940 | 0.5 - 5.0 | [2][4] |

| CB1 | Mouse | [3H]CP 55,940 | 0.9 | [5] |

| CB1 | Rat | [3H]CP 55,940 | 1.3 - 4 | [6] |

| CB2 | Human | [3H]CP 55,940 | 0.7 - 2.6 | [2][4] |

| CB2 | Mouse | [3H]CP 55,940 | 0.68 | [1] |

| CB2 | Rat | [3H]CP 55,940 | 0.68 | [1] |

Table 1: Receptor Binding Affinity (Ki) of CP 55,940

Functional Activity

As a full agonist, CP 55,940 effectively activates CB1 and CB2 receptors, initiating downstream intracellular signaling cascades. Its functional potency is typically quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), and the maximum response (Emax).

| Assay | Receptor | Parameter | Value (nM) | Emax (%) | Reference(s) |

| GTPγS Binding | CB1 | EC50 | 0.2 | ~62-65 | [2][7] |

| GTPγS Binding | CB2 | EC50 | 0.3 | Not Reported | [2] |

| cAMP Inhibition | CB1 | IC50 | 1.83 | Not Reported | [8] |

| cAMP Inhibition | CB2 | IC50 | 2.89 | Not Reported | [8] |

| ERK Phosphorylation | CB2 | EC50 | Not Reported | Not Reported | [9] |

Table 2: Functional Activity (EC50/IC50) of CP 55,940

CP 55,940 is considerably more potent than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[2] In vivo studies in mice have shown it to be 4 to 15 times more potent in assays of catalepsy, tail withdrawal, and rectal temperature, and up to 82 times more potent in drug discrimination procedures.[5]

Signaling Pathways

The activation of CB1 and CB2 receptors by CP 55,940 triggers a cascade of intracellular events, primarily through the Gi/o family of G proteins.

Canonical Gi/o-Coupled Pathway

The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][10] This pathway is fundamental to many of the physiological effects of cannabinoids.

Caption: Canonical Gi/o-coupled signaling pathway of CP 55,940.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

CP 55,940 has been shown to induce the phosphorylation and activation of ERK1/2.[11][12][13] This signaling cascade is implicated in the regulation of gene expression, cell proliferation, and synaptic plasticity. The activation can be mediated by both G-protein dependent and independent (e.g., via β-arrestin) mechanisms.

Caption: CP 55,940-induced MAPK/ERK signaling pathway.

Phosphoinositide 3-Kinase (PI3K) / Akt Pathway

The PI3K/Akt signaling pathway is crucial for cell survival and is implicated in the neuroprotective effects of cannabinoids. Activation of CB1 receptors by agonists like CP 55,940 can lead to the phosphorylation and activation of Akt.[14]

Caption: CP 55,940-induced PI3K/Akt signaling pathway.

Experimental Protocols

Radioligand Binding Assay ([3H]CP 55,940)

This protocol describes a competitive binding assay to determine the affinity of a test compound for cannabinoid receptors using [3H]CP 55,940 as the radioligand.

Workflow:

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the cannabinoid receptor of interest by homogenization and differential centrifugation.[15]

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin (BSA).[16]

-

Incubation: In a 96-well plate, incubate the membranes (5-50 µg protein) with a fixed concentration of [3H]CP 55,940 (e.g., 0.5-2 nM) and varying concentrations of the unlabeled test compound.[15] Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of an unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

-

Termination and Filtration: After incubation (e.g., 60-90 minutes at 30°C), terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[15][17]

-

Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA) to remove unbound radioligand.[16]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]CP 55,940 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation.[18][19]

Workflow:

Caption: Workflow for a [35S]GTPγS binding assay.

Detailed Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.[20]

-

Incubation: Pre-incubate membranes (10-20 µg protein) with GDP (e.g., 10-100 µM) and varying concentrations of the test agonist at 30°C for 15 minutes. Initiate the reaction by adding [35S]GTPγS (e.g., 0.05-0.1 nM).[20]

-

Termination and Filtration: After incubation (e.g., 60 minutes at 30°C), terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

cAMP Inhibition Assay

This assay measures the ability of a CB1 or CB2 receptor agonist to inhibit the production of cAMP, typically stimulated by forskolin, an activator of adenylyl cyclase.[8][21]

Workflow:

Caption: Workflow for a cAMP inhibition assay.

Detailed Methodology:

-

Cell Culture: Culture cells stably expressing the cannabinoid receptor of interest (e.g., CHO or HEK293 cells) in appropriate media.

-

Pre-incubation: Seed the cells in a multi-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test agonist and incubate for a short period (e.g., 15 minutes).[8]

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a further period (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[21]

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

In Vivo Pharmacological Effects

CP 55,940 elicits a range of behavioral and physiological effects in vivo, primarily mediated through the CB1 receptor. These include:

-

Catalepsy: A state of immobility and muscular rigidity. The ED50 for catalepsy in mice is approximately 0.4 mg/kg.[3]

-

Hypothermia: A decrease in body temperature.

-

Antinociception: A reduction in the sensitivity to painful stimuli.

-

Locomotor Activity: Dose-dependent suppression of locomotor activity.[22]

-

Intracranial Self-Stimulation (ICSS): Depression of ICSS, with an ED50 of 0.15 mg/kg in mice.[5]

-

Conditioned Place Aversion (CPA): At a dose of 1 mg/kg, CP 55,940 induces CPA in mice, an effect mediated by astroglial CB1 receptors and involving cyclooxygenase-2 (COX-2) signaling.[23][24]

Conclusion

CP 55,940 remains a cornerstone in cannabinoid research due to its high potency and full agonist activity at both CB1 and CB2 receptors. Its well-characterized pharmacological profile, from receptor binding and functional activity to downstream signaling and in vivo effects, provides a robust foundation for investigating the complexities of the endocannabinoid system. The experimental protocols and data presented in this guide are intended to support the design and execution of rigorous and reproducible studies in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]

- 3. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo and in vitro treatment with the synthetic cannabinoid CP55, 940 decreases the in vitro migration of macrophages in the rat: involvement of both CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabinoid Agonists Increase the Interaction between β-Arrestin 2 and ERK1/2 and Upregulate β-Arrestin 2 and 5-HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of Extracellular Signal-Regulated Kinase by Cannabinoids in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic and endogenous cannabinoids protect retinal neurons from AMPA excitotoxicity in vivo, via activation of CB1 receptors: Involvement of PI3K/Akt and MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accurateclinic.com [accurateclinic.com]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. benchchem.com [benchchem.com]

- 21. marshall.edu [marshall.edu]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]

- 24. Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Binding Affinity and Signaling Profiles of CP 55,940 at Cannabinoid Receptors CB1 and CB2

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthetic cannabinoid agonist CP 55,940, focusing on its binding characteristics for the cannabinoid receptors CB1 and CB2. It includes a compilation of quantitative binding affinity data, a detailed experimental protocol for determining these values via radioligand displacement assays, and a visual breakdown of the primary signaling pathways activated by this potent research compound.

Introduction to CP 55,940

CP 55,940 is a classic, non-selective cannabinoid agonist that is structurally distinct from the classical phytocannabinoids like Δ⁹-tetrahydrocannabinol (THC). Developed by Pfizer in the 1970s, it has become an indispensable tool in cannabinoid research due to its high potency and stability. It demonstrates high and approximately equal affinity for both the central (CB1) and peripheral (CB2) cannabinoid receptors, making it a standard reference agonist in behavioral tests and receptor binding assays.[1] This guide delineates its interaction with these key receptors of the endocannabinoid system.

Quantitative Binding Affinity Data

CP 55,940 is characterized by its high-affinity binding to both CB1 and CB2 receptors, with dissociation constants (Kᵢ and K𝘥) typically in the low nanomolar range. The data compiled from various studies underscores its non-selective profile.

| Receptor | Ligand | Affinity Constant | Value (nM) | Reference(s) |

| CB1 | CP 55,940 | Kᵢ | 0.5 - 5.0 | [1] |

| CB1 | [³H]CP 55,940 | K𝘥 | ~0.3 | [2] |

| CB1 | [³H]CP 55,940 | K𝘥 | 1.3 - 4.0 | [3] |

| CB2 | CP 55,940 | Kᵢ | 0.69 - 2.8 | [1] |

| CB2 | [³H]CP 55,940 | K𝘥 | ~0.3 | [2] |

| CB2 | CP 55,940 | EC₅₀ | 0.3 |

Experimental Protocols: Radioligand Displacement Assay

The binding affinity (Kᵢ) of a test compound like CP 55,940 is commonly determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound to displace a radiolabeled ligand (e.g., [³H]CP-55,940) from the receptor.

Detailed Methodology

Objective: To determine the inhibition constant (Kᵢ) of a test compound at CB1 or CB2 receptors.

Materials:

-

Membrane Preparation: Cell membranes from CHO or HEK 293 cells stably expressing human CB1 or CB2 receptors.[2][4]

-

Radioligand: [³H]CP-55,940.[5]

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a potent unlabeled cannabinoid agonist, such as WIN 55,212-2.[2]

-

Binding Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).[4]

-

Washing Buffer: 50 mM HEPES (pH 7.4), 500 mM NaCl, and 0.1% BSA.[4]

-

Instrumentation: Scintillation counter, glass fiber filters.

Procedure:

-

Reaction Setup: In assay tubes, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of [³H]CP-55,940 (e.g., 0.3 nM, near its K𝘥 value), and varying concentrations of the unlabeled test compound.[2]

-

Controls:

-

Total Binding: Contains membranes and radioligand only (no competitor).

-

Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of an unlabeled agonist (e.g., 1 µM WIN 55,212-2) to block all specific binding.[2]

-

-

Incubation: Incubate the reaction mixtures at 30°C. Incubation time is typically 60 minutes for CB2 and 90 minutes for CB1 to reach equilibrium.[2]

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold washing buffer to remove any non-specifically bound radioactivity.[4]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression analysis (e.g., in GraphPad Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand).[4]

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

-

Caption: Workflow for a competitive radioligand displacement assay.

Receptor Signaling Pathways

As a potent agonist, CP 55,940 activates canonical G-protein dependent signaling cascades as well as other pathways upon binding to CB1 and CB2 receptors. Both receptors primarily couple to inhibitory G-proteins (Gαi/o).[6][7]

CB1 Receptor Signaling

CB1 receptors are among the most abundant G-protein coupled receptors (GPCRs) in the central nervous system.[8] Their activation by an agonist like CP 55,940 initiates several key intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels and subsequently decreases the activity of Protein Kinase A (PKA).[9][10] Simultaneously, the Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels.[6][10] This combination of effects typically results in reduced neurotransmitter release at the presynaptic terminal. Beyond this, CB1 activation also stimulates the MAPK/ERK and PI3K/Akt pathways, which are crucial for regulating cell fate and survival.[6][9]

Caption: Major signaling pathways activated by the CB1 receptor.

CB2 Receptor Signaling

CB2 receptors are primarily expressed on immune cells and play a significant role in modulating inflammation and immune responses.[11] Similar to CB1, agonist activation of CB2 receptors leads to Gαi/o-mediated inhibition of adenylyl cyclase and a subsequent decrease in cAMP.[12] This is a key mechanism for its immunomodulatory effects. In addition, CB2 activation robustly stimulates the MAPK (p38 and ERK) and PI3K/Akt signaling cascades.[11][12][13] These pathways are critical for regulating gene expression related to immune cell proliferation, differentiation, and cytokine release. Unlike CB1, the role of CB2 in directly modulating ion channels is less established.

Caption: Key signaling cascades initiated by the CB2 receptor.

Conclusion

CP 55,940 remains a cornerstone of cannabinoid pharmacology due to its well-characterized profile as a high-affinity, non-selective agonist for both CB1 and CB2 receptors. Its potent activation of canonical Gαi/o-coupled pathways and other critical signaling cascades like MAPK and PI3K/Akt makes it an effective tool for elucidating the physiological and pathological roles of the endocannabinoid system. The data and protocols presented here provide a foundational guide for researchers utilizing this compound to investigate cannabinoid receptor function.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]

- 3. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In Vivo Effects of CP 55,940 on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CP 55,940, a synthetic bicyclic cannabinoid analog, serves as a potent and high-efficacy agonist for both central (CB1) and peripheral (CB2) cannabinoid receptors.[1][2] Its pharmacological profile, characterized by greater potency and efficacy than Δ⁹-tetrahydrocannabinol (THC), has established it as a critical research tool for elucidating the in vivo functions of the endocannabinoid system within the central nervous system (CNS).[1][2] This technical guide provides an in-depth overview of the multifaceted in vivo effects of CP 55,940 on the CNS, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Pharmacological Effects on the CNS

Systemic administration of CP 55,940 in animal models consistently produces a characteristic tetrad of effects: hypolocomotion, catalepsy, antinociception, and hypothermia.[3][4] These effects are primarily mediated through the activation of CB1 receptors.[1][3]

Behavioral Effects

CP 55,940 exerts significant dose-dependent effects on rodent behavior, influencing locomotor activity, reward-seeking, memory, and anxiety.

-

Locomotor Activity: The compound typically induces hypoactivity.[5] However, some studies report a biphasic effect, with low doses causing stimulation and higher doses leading to profound hypoactivity.[5] Chronic administration can lead to tolerance to these locomotor effects.[4][6]

-

Intracranial Self-Stimulation (ICSS): Acute administration of CP 55,940 dose-dependently suppresses ICSS, an effect mediated by CB1 receptors.[7] Doses of 0.1 mg/kg and higher have been shown to depress ICSS in rats, with an ED50 of 0.15 mg/kg in mice.[7] Repeated dosing can lead to partial tolerance to these rate-decreasing effects.[7]

-

Catalepsy: CP 55,940 is a potent inducer of catalepsy, a state of immobility and waxy flexibility.[1][7] The ED50 for catalepsy has been reported to be 0.4 mg/kg.[1] This effect is also mediated by CB1 receptors.[1]

-

Memory and Cognition: Administration of CP 55,940 has been shown to impair spatial memory retrieval in a dose-dependent manner.[8] A dose of 0.25 mg/kg significantly altered parameters in the Morris water maze test in mice.[8] Adolescent exposure to CP 55,940 can have lasting detrimental effects on memory and motivated behaviors in adulthood.[1]

-

Anxiety and Aversion: The effects of CP 55,940 on anxiety are complex. Doses of 40 µg/kg have been shown to have anxiogenic effects in the social interaction test.[9] Furthermore, at a dose of 1 mg/kg, CP 55,940 can induce conditioned place aversion (CPA), an effect mediated by astroglial CB1 receptors through cyclooxygenase-2 (COX-2) signaling.[10][11]

Physiological Effects

-

Antinociception: CP 55,940 is a potent analgesic across various pain models, including acute thermal and inflammatory pain.[12][13][14][15] It produces dose-dependent antinociception in both the hot plate and tail-flick assays.[12][13] This effect is mediated by both spinal and supraspinal pathways.[12][16][17]

-

Hypothermia: A hallmark effect of CP 55,940 is the induction of a marked, dose-dependent decrease in core body temperature.[5][18] This hypothermic effect is subject to tolerance with repeated administration.[18]

Neurochemical Effects

CP 55,940 modulates the release of several key neurotransmitters in the CNS.

-

Acetylcholine: It potently inhibits the electrically evoked release of acetylcholine from hippocampal slices with an EC50 of 0.02 µM.[19]

-

Glutamate: The compound attenuates the potassium-evoked release of glutamate in striatal synaptosomes, with an EC50 of 0.58 µM.[20] Chronic exposure to cannabinoids can lead to tolerance to this inhibitory effect on glutamate release.[21]

-

Dopamine: While cannabinoids are known to evoke dopamine release in the nucleus accumbens, direct modulation of dopamine release by CP 55,940 in the striatum is not consistently observed.[7][20]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vivo effects of CP 55,940 from various studies.

| Effect | Animal Model | Dose/Concentration | Key Finding | Citation |

| ICSS Depression | C57BL6/J Mice | ED50: 0.15 mg/kg | Dose-dependent suppression of intracranial self-stimulation. | [7] |

| Catalepsy | C57 Mice | ED50: 0.4 mg/kg | Induction of catalepsy. | [1] |

| Spatial Memory Impairment | C57BL/6J Mice | 0.25 mg/kg | Significant alteration of spatial memory retrieval in the Morris water maze. | [8] |

| Anxiogenic Effect | Rats | 40 µg/kg | Decreased time spent in social interaction. | [9] |

| Conditioned Place Aversion | Mice | 1 mg/kg | Induction of conditioned place aversion. | [11] |

| Antinociception (Hot Plate) | Swiss Mice | ED50: 1.13 mg/kg | Dose-dependent antinociception. | [12][13] |

| Antinociception (Tail Flick) | Swiss Mice | ED50: 0.51 mg/kg | Dose-dependent antinociception. | [12][13] |

| Hypothermia | Wistar Rats | 100 µg/kg | Marked decrease in body temperature. | [5] |

| Acetylcholine Release Inhibition | Rat Hippocampal Slices | EC50: 0.02 µM | Potent inhibition of electrically evoked acetylcholine release. | [19] |

| Glutamate Release Inhibition | Rat Striatal Synaptosomes | EC50: 0.58 µM | Attenuation of potassium-evoked glutamate release. | [20] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Intracranial Self-Stimulation (ICSS)

-

Subjects: Male C57BL6/J mice.

-

Surgery: Stereotaxic implantation of a bipolar stimulating electrode in the medial forebrain bundle.

-

Apparatus: Operant conditioning chambers equipped with a response lever.

-

Procedure: Mice are trained to press a lever to receive electrical stimulation. Baseline ICSS rates are established.

-

Drug Administration: CP 55,940 is administered intraperitoneally (i.p.) at various doses.

-

Data Analysis: The rate of lever pressing is recorded and expressed as a percentage of the baseline rate. ED50 values are calculated to determine the potency of the drug's effect.[7]

Catalepsy Assessment

-

Subjects: Mice.

-

Apparatus: A horizontal metal bar raised a specific height above a surface.

-

Procedure: The forepaws of the mouse are placed on the bar, and the time until the mouse removes its paws is measured, typically up to a maximum of 60 seconds.

-

Drug Administration: CP 55,940 is administered i.p.

-

Data Analysis: The latency to movement is recorded as a measure of catalepsy.[7]

Morris Water Maze (Spatial Memory)

-

Subjects: Male C57BL/6J mice.

-

Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.

-

Procedure:

-

Training: Mice undergo several days of training to learn the location of the hidden platform using spatial cues.

-

Testing: On the test day, the platform is removed, and the mouse is allowed to swim freely for a set period.

-

-

Drug Administration: CP 55,940 is administered i.p. 30 minutes before the test session.

-

Data Analysis: Parameters such as the latency to first cross the former platform location, the number of crossings, and the time spent in the target quadrant are measured to assess spatial memory retrieval.[8]

Conditioned Place Aversion (CPA)

-

Subjects: Mice.

-

Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two larger chambers.

-

Procedure:

-

Pre-test: The mouse is allowed to freely explore all chambers to determine initial preference.

-

Conditioning: Over several days, the mouse receives an injection of CP 55,940 and is confined to one of the larger chambers, and a vehicle injection while confined to the other chamber.

-

Post-test: The mouse is again allowed to freely explore all chambers, and the time spent in each chamber is recorded.

-

-

Drug Administration: CP 55,940 (1 mg/kg, i.p.) and vehicle are administered on alternating days during the conditioning phase.

-

Data Analysis: A significant decrease in the time spent in the drug-paired chamber during the post-test compared to the pre-test indicates aversion.[11]

Signaling Pathways and Visualizations

The in vivo effects of CP 55,940 are predominantly initiated by its binding to and activation of CB1 receptors, which are G-protein coupled receptors (GPCRs).

Canonical CB1 Receptor Signaling

Activation of the CB1 receptor by CP 55,940 leads to the dissociation of the G-protein complex into its Gαi/o and Gβγ subunits. This initiates several downstream signaling cascades, including:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][22]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. This includes the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization).

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can also lead to the activation of the MAPK cascade, including ERK, which can influence gene expression and synaptic plasticity.

Caption: Canonical CB1 receptor signaling pathway activated by CP 55,940.

Experimental Workflow for Conditioned Place Aversion

The following diagram illustrates the typical workflow for a conditioned place aversion experiment used to assess the aversive properties of CP 55,940.

Caption: Experimental workflow for Conditioned Place Aversion (CPA).

Astroglial CB1R-Mediated Aversion Signaling

Recent evidence suggests a specific pathway for the aversive effects of high-dose CP 55,940 involving CB1 receptors on astrocytes.

Caption: Astroglial CB1R-COX2 pathway in CP 55,940-induced aversion.

References

- 1. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]

- 2. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-Dependent Teratogenicity of the Synthetic Cannabinoid CP-55,940 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of cross-tolerance between delta 9-tetrahydrocannabinol, CP 55,940 and WIN 55,212 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aversive effects of the synthetic cannabinoid CP 55,940 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pre-exposure to the cannabinoid receptor agonist CP 55940 enhances morphine behavioral sensitization and alters morphine self-administration in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CP55,940 attenuates spatial memory retrieval in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unconditioned and conditioned anxiogenic effects of the cannabinoid receptor agonist CP 55,940 in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]

- 11. Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with mu opioid receptor and alpha2-adrenoceptor agonists in acute pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The analgesic potential of cannabinoids | Journal of Opioid Management [wmpllc.org]

- 15. Dissociable effects of the cannabinoid receptor agonists Δ9-tetrahydrocannabinol and CP55940 on pain-stimulated versus pain-depressed behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Cannabinoid agonist, CP 55,940, prevents capsaicin-induced sensitization of spinal cord dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sex-specific mechanisms of tolerance for the cannabinoid agonists CP55,940 and delta-9-tetrahydrocannabinol (Δ9-THC) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Examination of the effect of the cannabinoid receptor agonist, CP 55,940, on electrically evoked transmitter release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Involvement of Cannabinoid Receptors in the Regulation of Neurotransmitter Release in the Rodent Striatum: A Combined Immunochemical and Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Molecular mechanisms involved in the asymmetric interaction between cannabinoid and opioid systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular and Molecular Effects of CP 55,940

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

CP 55,940 is a potent, synthetic bicyclic cannabinoid analogue that serves as a powerful research tool for studying the endocannabinoid system.[1] Created by Pfizer in 1974, it mimics the effects of Δ⁹-tetrahydrocannabinol (THC) but with significantly higher potency and efficacy at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[2][3] This technical guide provides a comprehensive overview of the cellular and molecular effects of CP 55,940, detailing its receptor binding profile, downstream signaling cascades, and diverse cellular consequences. It includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows to support advanced research and development.

Receptor Binding and Affinity Profile

CP 55,940 is a high-affinity, non-selective full agonist for CB1 and CB2 receptors.[1][4] Its binding affinity is considerably higher than that of THC, contributing to its greater potency in functional assays and behavioral tests.[5] The compound displays roughly equal affinity for both central (CB1) and peripheral (CB2) cannabinoid receptors.

Table 1: Receptor Binding Affinity (Ki) of CP 55,940

| Receptor | Species/System | Radioligand | Ki Value (nM) | Reference |

| CB1 | Human (CHO-K1 cells) | [³H]CP 55,940 | 0.5 | [6] |

| CB1 | Rat Brain Membranes | [³H]CP 55,940 | 0.58 | [1] |

| CB1 | Rodent Brain | [³H]CP 55,940 | 0.6 - 5.0 | |

| CB1 | Mouse Brain | [³H]CP 55,940 | 1.3 - 4.0 | [7] |

| CB2 | Human (CHO-K1 cells) | [³H]CP 55,940 | 0.59 | [6] |

| CB2 | Rat Brain Membranes | [³H]CP 55,940 | 0.68 | [1] |

| CB2 | Rodent Brain | [³H]CP 55,940 | 0.7 - 2.6 |

Molecular Mechanisms and Signaling Pathways

As a potent agonist, CP 55,940 triggers a cascade of intracellular signaling events upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).

G-Protein Coupling and Adenylyl Cyclase Inhibition

The primary mechanism of action for CP 55,940 involves the activation of inhibitory G-proteins, specifically of the Gi/o family.[8] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][9] This is a canonical pathway for cannabinoid receptor activation.

References

- 1. CP 55,940 - Wikipedia [en.wikipedia.org]

- 2. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]

- 4. CP 55940 - LKT Labs [lktlabs.com]

- 5. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CP55940 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Synthetic Cannabinoid CP 55,940: A Technical Guide for Endocannabinoid System Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

CP 55,940 is a potent, synthetic, non-selective bicyclic cannabinoid agonist that serves as a cornerstone research tool in the study of the endocannabinoid system (ECS). Developed by Pfizer in 1974, its high affinity and efficacy at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) have made it an invaluable pharmacological probe for delineating ECS signaling pathways, characterizing novel ligands, and understanding the physiological and pathological roles of cannabinoid receptors.[1] This technical guide provides an in-depth overview of CP 55,940, focusing on its chemical properties, pharmacological profile, and application in key experimental protocols. It is intended to serve as a comprehensive resource for researchers employing this compound to investigate the complexities of the endocannabinoid system.

Core Properties of CP 55,940

CP 55,940, chemically known as (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol, is a nonclassical cannabinoid agonist. Unlike classical cannabinoids such as Δ⁹-tetrahydrocannabinol (THC), it lacks the pyran ring structure. This structural distinction contributes to its unique pharmacological profile, including its significantly higher potency—estimated to be 10 to 45 times greater than that of THC.[2][3] It functions as a full agonist at both CB1 and CB2 receptors, effectively mimicking the effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).[1][4]

| Property | Value |

| Chemical Name | (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol |

| Molecular Formula | C₂₄H₄₀O₃ |

| Molecular Weight | 376.58 g/mol |

| CAS Number | 83002-04-4 |

| Class | Nonclassical Cannabinoid |

| Receptor Target | Full Agonist at CB1 and CB2 Receptors |

Pharmacological Profile: Quantitative Data

The utility of CP 55,940 as a research tool is defined by its high binding affinity (low Kᵢ/Kₑ values) and functional potency (low EC₅₀/IC₅₀ values) at cannabinoid receptors. The following tables summarize key quantitative data from various in vitro assays.

Table 2.1: Receptor Binding Affinity

Binding affinity is typically determined through radioligand displacement assays, where the ability of CP 55,940 to displace a radiolabeled ligand (often [³H]CP-55,940 itself) from the receptor is measured. The inhibition constant (Kᵢ) and dissociation constant (Kₑ) are reported. Lower values indicate higher affinity.

| Receptor | Species | Preparation | Radioligand | Parameter | Value (nM) | Reference |

| CB1 | Human | CHO-K1 Cells | [³H]CP-55,940 | Kᵢ | 0.6 - 5.0 | |

| CB1 | Human | CHO Cells | [³H]CP-55,940 | Kᵢ | 0.95 | |

| CB1 | Rat | Brain Membranes | [³H]CP-55,940 | Kᵢ | 0.58 | [5] |

| CB1 | Rat | Brain | [³H]CP-55,940 | Kₑ | 1.3 - 4.0 | [6] |

| CB1 | Mouse | Brain | [³H]CP-55,940 | Kₑ | 2.31 | [7] |

| CB2 | Human | CHO-K1 Cells | [³H]CP-55,940 | Kᵢ | 0.7 - 2.6 | |

| CB2 | Human | CHO Cells | [³H]CP-55,940 | Kᵢ | 0.68 | [1] |

| CB2 | Human | hCB2-CHO Cells | [³H]CP-55,940 | Kₑ | 1.04 | [7] |

Table 2.2: Functional Activity & Potency

Functional activity measures the biological response initiated by the ligand. Key assays include the stimulation of [³⁵S]GTPγS binding (a measure of G-protein activation) and the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) indicates the potency of the compound.

| Assay Type | Receptor | Species | Preparation | Parameter | Value (nM) | Reference |

| [³⁵S]GTPγS Binding | CB1 | Human | hCB₁R Cells | EC₅₀ | 28.2 | [8] |

| [³⁵S]GTPγS Binding | CB1 | Mouse | Brain Membranes | EC₅₀ | 6.31 | [8] |

| [³⁵S]GTPγS Binding | CB1 | Mouse | Brain Membranes | EC₅₀ | 27.3 | [9] |

| cAMP Inhibition | CB1 | N/A | CHO Cells | EC₅₀ | 0.2 | |

| cAMP Inhibition | CB1 | N/A | N18TG2 Cells | EC₅₀ | 3.11 | [10] |

| cAMP Inhibition | CB2 | N/A | CHO Cells | EC₅₀ | 0.3 |

Mechanism of Action and Downstream Signaling

CP 55,940 exerts its effects by activating CB1 and CB2, which are Class A G-protein-coupled receptors (GPCRs). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gᵢ/Gₒ).

G-Protein-Dependent Signaling

Upon activation by CP 55,940, the Gᵢ/Gₒ protein complex dissociates into its Gα and Gβγ subunits. The Gαᵢ/ₒ subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cAMP.[2][11] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[12] The Gβγ subunit can also directly modulate cellular activity by activating inwardly rectifying potassium channels (GIRK) and inhibiting voltage-gated calcium channels, which collectively leads to a reduction in neuronal excitability and neurotransmitter release.[11][12]

β-Arrestin-Mediated Signaling and Desensitization

In addition to G-protein signaling, prolonged or strong agonist binding, as with CP 55,940, initiates receptor desensitization and internalization pathways mediated by β-arrestins. Following agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the CB1/CB2 receptor. This phosphorylation event serves as a docking site for β-arrestin proteins (β-arrestin-1 and β-arrestin-2).[13][14] The binding of β-arrestin sterically hinders further G-protein coupling, effectively desensitizing the receptor.[15] Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (like clathrin) to promote receptor internalization.[15] It also initiates G-protein-independent signaling cascades, most notably the activation of the mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated kinases (ERK1/2).[12][13][16]

Experimental Protocols and Workflows

CP 55,940 is central to several foundational assays used to characterize the endocannabinoid system.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand, typically [³H]CP-55,940, for binding to CB1 or CB2 receptors in a membrane preparation.

Detailed Methodology:

-

Membrane Preparation: Tissues (e.g., rat brain) or cells expressing the target receptor (e.g., CHO-hCB1) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.[17] The membrane pellet is washed and resuspended in an assay buffer.[17] Protein concentration is determined via a Bradford or BCA assay.

-

Assay Setup: The assay is performed in microtiter plates. Each well contains:

-

A fixed concentration of receptor-containing membranes.

-

A fixed concentration of radioligand ([³H]CP-55,940, typically near its Kₑ value, e.g., 0.5-2.0 nM).[8]

-

Increasing concentrations of the unlabeled test compound.

-

Control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., 1 µM WIN-55,212-2).[18]

-

-

Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30-37°C).[17][18]

-

Harvesting: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.[8][17] This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.

-

Quantification: The filters are washed with ice-cold buffer to remove unbound radioligand.[8] The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of the test compound. The IC₅₀ is determined from the resulting sigmoidal curve and converted to a Kᵢ value using the Cheng-Prusoff equation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. CP55940 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. realmofcaring.org [realmofcaring.org]

- 8. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Insights into β-arrestin/CB1 Receptor Interaction: NMR and CD Studies on Model Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. accurateclinic.com [accurateclinic.com]

The Synthetic Cannabinoid CP 55,940: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

CP 55,940 is a potent, non-selective, and high-efficacy synthetic agonist of the cannabinoid receptors CB1 and CB2. Developed by Pfizer in the 1970s, it has become an invaluable research tool for elucidating the function of the endocannabinoid system and for the development of novel cannabinoid-based therapeutics. This technical guide provides a comprehensive overview of the synthesis and chemical properties of CP 55,940, including detailed experimental protocols and a summary of its key pharmacological data.

Chemical Properties

CP 55,940, with the chemical name (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol, is a bicyclic cannabinoid mimetic that is structurally distinct from classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC). Its high lipophilicity allows it to readily cross the blood-brain barrier.

Receptor Binding and Functional Activity

CP 55,940 exhibits high affinity for both the CB1 and CB2 receptors, acting as a full agonist at both. This potent and non-selective activity makes it a powerful tool for studying the global effects of cannabinoid receptor activation. The quantitative data for its binding affinity and functional potency are summarized in the tables below.

| Receptor | Binding Affinity (Ki) | Reference(s) |

| Human CB1 | 0.5 - 5.0 nM | [1] |

| Human CB2 | 0.69 - 2.8 nM | [1] |

| Assay | Receptor | EC50/IC50 | Reference(s) |

| G-protein binding (EC50) | CB1 | 3.4 nM | [2] |

| Adenylyl cyclase inhibition (IC50) | CB1 | 1.83 nM | [3] |

| Adenylyl cyclase inhibition (IC50) | CB2 | 2.89 nM | [3] |

| GRP55 (EC50) | GPR55 | 5 nM | [4] |

Synthesis of CP 55,940

The synthesis of CP 55,940 is a multi-step process that has been approached through various synthetic strategies. A common approach involves the stereocontrolled synthesis of the substituted cyclohexanol ring followed by the introduction of the phenolic moiety. One notable method utilizes an aldolization/retro-aldolization strategy to achieve the desired stereochemistry.[5][6]

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for CP 55,940.

Signal Transduction Pathways

As a G-protein coupled receptor (GPCR) agonist, CP 55,940 initiates a cascade of intracellular signaling events upon binding to CB1 and CB2 receptors. These receptors are primarily coupled to inhibitory G-proteins (Gi/o).

CB1 Receptor Signaling

Activation of the CB1 receptor by CP 55,940 in neurons leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, CB1 receptor activation can modulate ion channels, leading to the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels. This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. Another important signaling pathway activated by CP 55,940 through CB1 is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in regulating gene expression and cell survival.

Caption: CP 55,940 signaling via the CB1 receptor.

CB2 Receptor Signaling

The CB2 receptor is predominantly expressed in immune cells, and its activation by CP 55,940 plays a crucial role in modulating immune responses. Similar to CB1, CB2 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This can affect the function of various immune cells, including T cells, B cells, and macrophages. Activation of the MAPK/ERK pathway is also a significant consequence of CB2 receptor stimulation, influencing cytokine production and cell migration.

Caption: CP 55,940 signaling via the CB2 receptor.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of CP 55,940 with cannabinoid receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of CP 55,940 for CB1 and CB2 receptors. It involves the use of a radiolabeled form of CP 55,940 ([³H]CP 55,940) to compete for binding with unlabeled CP 55,940 or other test compounds.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

[³H]CP 55,940

-

Unlabeled CP 55,940 (for determining non-specific binding)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubate cell membranes with a fixed concentration of [³H]CP 55,940 and varying concentrations of unlabeled CP 55,940 or test compound in binding buffer.

-

Incubate at 30°C for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value.

Caption: Radioligand binding assay workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist. It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors

-

[³⁵S]GTPγS

-

CP 55,940 or other test agonists

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Pre-incubate cell membranes with the test agonist in the assay buffer containing GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Analyze the data to determine the EC50 and Emax for G-protein activation.

Caption: GTPγS binding assay workflow.

cAMP Accumulation Assay

This assay measures the ability of a CB1/CB2 agonist to inhibit the production of cAMP.

Materials:

-

Cells expressing CB1 or CB2 receptors

-

CP 55,940 or other test agonists

-

Forskolin (to stimulate adenylyl cyclase)

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Culture cells in appropriate plates.

-

Pre-treat cells with the test agonist.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

-

Analyze the data to determine the IC50 for the inhibition of cAMP accumulation.

Caption: cAMP accumulation assay workflow.

ERK1/2 Phosphorylation Assay